molecular formula C8H9NO4 B1352982 (4-Methoxy-3-nitrophenyl)methanol CAS No. 41870-24-0

(4-Methoxy-3-nitrophenyl)methanol

Cat. No. B1352982
CAS RN: 41870-24-0
M. Wt: 183.16 g/mol
InChI Key: XJVDLGZUYYAXLS-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 . It is used as a starting reagent in the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-3-nitrophenyl)methanol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 183.161 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxy-3-nitrophenyl)methanol” include a density of 1.3±0.1 g/cm3, a boiling point of 255.3±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 45.6±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 138.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Cyclic Hydroxamic Acids and Lactams Synthesis : Ethyl 2-nitrophenyl oxalate and its derivatives can be catalytically hydrogenated to yield products like 4-hydroxy-2,3-dioxo-1,4-benzoxazine, which are precursors for naturally occurring cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).
  • Oxidation of Anilines : Substituted anilines, when oxidized with hydrogen peroxide and selenium dioxide in methanol, yield compounds like 4-alkoxy-N-(4-nitrophenyl)anilines. This process, alongside other oxidation by-products, contributes to the study of aniline oxidation pathways (Gebhardt et al., 2008).
  • Reductive Monoalkylation : The reductive monoalkylation of nitro aryls like ethyl (4-methoxy-3-nitrophenyl) acetate results in primary amines. This reaction, conducted in different solvents, shows significant research potential in synthesizing secondary benzyl amino aryls (Sydnes et al., 2008).

Pharmaceutical and Biochemical Applications

  • Photoreagents for Protein Crosslinking : Compounds like 4-nitrophenyl ethers, which include 4-methoxy derivatives, are proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their reactivity in specific conditions makes them valuable in biochemical studies (Jelenc et al., 1978).
  • Electrocatalytic Oxidation Studies : The electrocatalytic oxidation of simple alcohols like methanol has been investigated using modifiers such as nickel(II) tetrakis(3-methoxy-4-hydroxyphenyl)porphyrin film. This research is crucial in understanding alcohol oxidation processes on modified electrodes (Ciszewski & Milczarek, 1996).

Analytical and Chemical Properties

  • Diphenylether Derivatives as Chemosensors : Derivatives based on diphenylether, such as 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde, have been synthesized and characterized for their application as chemosensors, specifically for Fe(III) ions. Their selectivity and complexation behavior with various cations demonstrate their utility in analytical chemistry (Sharma et al., 2015).

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDLGZUYYAXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403240
Record name (4-methoxy-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-nitrophenyl)methanol

CAS RN

41870-24-0
Record name (4-methoxy-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere and cooling with ice, borane-tetrahydrofuran complex (1.00 mol/L, tetrahydrofuran solution, 100 mL, 100 mmol) was added dropwise to a solution of 4-methoxy-3-nitrobenzoic acid (15.3 g, 76.1 mmol) in anhydrous tetrahydrofuran (200 mL) under stirring. After completion of the dropwise addition, the mixture was allowed to stand overnight at room temperature. The reaction mixture was cooled with ice again and 6 mol/L hydrochloric acid (20 mL) was added dropwise. After stirring for 30 minutes, the mixture was concentrated under reduced pressure. The residue was poured into 1 L of ice water and, after stirring for 30 minutes, the precipitates produced were collected by filtration, washed with water and dried to afford 12.5 g (90%) of the title compound as pale yellow crystals.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SM Alhamed - 2015 - search.proquest.com
Triptorelin, a gonadotropin releasing hormone (GnRH) agonist, is being routinely used in treating patients with advanced symptoms of prostate cancer. The major limitations of triptorelin …
Number of citations: 1 search.proquest.com
T Giannopoulos, JR Ferguson, BJ Wakefield… - Tetrahedron, 2000 - Elsevier
3-Trichloromethylnitrobenzene 2, 1,3-dinitro-5-trichloromethylbenzene 13 and 3-trichloromethylbenzonitrile 18 react with sodium methoxide to give 4-methoxy-3-nitrobenzaldehyde 6, 4-…
Number of citations: 22 www.sciencedirect.com
JJ Alnakhli - 2015 - search.proquest.com
Triptorelin (TRP) is an anti-cancer agent used for the treatment of a wide variety of hormone-responsive cancers, such as prostate cancer. The surge of testosterone, known as a flare …
Number of citations: 2 search.proquest.com
PD Shinde - 2004 - dspace.ncl.res.in
Modern drug discovery often involves screening small molecules for their ability to bind to a preselected protein target. Target-oriented syntheses of small molecules, individually or as …
Number of citations: 0 dspace.ncl.res.in
MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - journals.ke-i.org
Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
Number of citations: 5 journals.ke-i.org
I Okada, Y Kitano - Synthesis, 2011 - thieme-connect.com
A one-pot reaction of alcohols with trimethylsilyl cyanide and methanesulfonic acid with subsequent neutralization by triethylamine and dehydration by tosyl chloride and pyridine gave …
Number of citations: 26 www.thieme-connect.com
岡田郁, オカダイク - 2017 - tuat.repo.nii.ac.jp
第 2 章ではアルコールからのワンポットイソシアニド合成法を開発した. 従来のイソシアニド合成法 としては, N-置換ホルムアミドの脱水反応による手法, または, 過塩素酸銀等の遷移金属試薬と …
Number of citations: 3 tuat.repo.nii.ac.jp

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